REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[C:6]([CH3:11])[CH:5]=2.C([Li])CCC.Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].Cl>C1COCC1.CCCCCC.CCOCC.[Cl-].[Cl-].[Zn+2].CCOC(C)=O>[CH3:22][O:21][C:19](=[O:20])[CH2:18][C:10]1[C:9]2[C:4](=[CH:5][C:6]([CH3:11])=[CH:7][CH:8]=2)[NH:3][C:2]=1[CH3:1] |f:7.8.9|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC(=CC=C2C1)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
1.89 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure to a wax which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 40 ml of toluene
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 24 hours
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluted with 10% EtOAc/toluene
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C(NC2=CC(=CC=C12)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.17 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |